Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
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Overview
Description
Morroniside is a naturally occurring iridoid glycoside primarily extracted from the fruit of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicinal herb. This compound has been recognized for its various pharmacological effects, including neuroprotection, antioxidation, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of morroniside involves several steps. Initially, the fruits of Cornus officinalis are crushed and subjected to rinsing and alcohol precipitation. The concentrated alcohol solution is then adjusted to a pH of 1-3. The sample is loaded onto nonpolar and low-polar macroporous resins, rinsed until colorless, and eluted using an ethanol solution with a concentration of 10-30%. The eluent is collected, concentrated, and subjected to low-temperature decompression drying, followed by crystallization to obtain morroniside .
Industrial Production Methods: The industrial production of morroniside follows a similar process but on a larger scale. The key steps include the extraction of the active ingredient from Cornus officinalis, purification using macroporous resins, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Morroniside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Morroniside has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its neuroprotective effects and ability to promote cell cycle activity in cardiomyocytes.
Medicine: Investigated for its potential in treating conditions such as osteoarthritis, myocardial infarction, and liver fibrosis
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Morroniside exerts its effects through multiple molecular targets and pathways. It binds to GATA3, enhancing the expression of lysosomal acid lipase, which plays a critical role in liver fibrosis. Additionally, morroniside promotes the upregulation of cell cycle proteins in cardiomyocytes, aiding in cardiac repair following myocardial infarction . It also inhibits autophagic death and apoptosis in cardiomyocytes by repressing BCL2 phosphorylation .
Comparison with Similar Compounds
- Loganin
- Secologanin
- Cornin
Morroniside’s unique combination of pharmacological effects and molecular targets makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H26O11 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9+,10?,11+,12+,13-,14+,16-,17-/m0/s1 |
InChI Key |
YTZSBJLNMIQROD-KKORFXOPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(O1)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Synonyms |
morroniside |
Origin of Product |
United States |
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